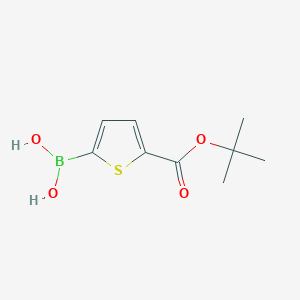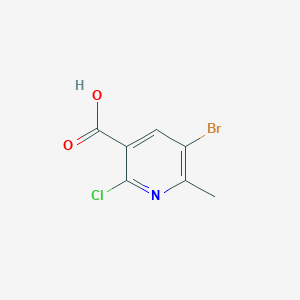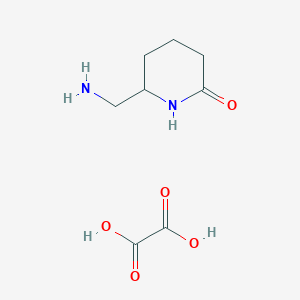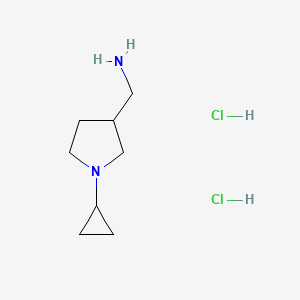![molecular formula C11H12N2O2S B1524859 3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid CAS No. 1286732-75-9](/img/structure/B1524859.png)
3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid
Vue d'ensemble
Description
3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid is a chemical compound with the CAS Number: 1286732-75-9 . It has a molecular weight of 236.29 . The IUPAC name for this compound is 3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)propanoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2O2S/c14-10(15)4-3-8-6-16-11-12-9(5-13(8)11)7-1-2-7/h5-7H,1-4H2,(H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, 3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid is a powder that is stored at room temperature .Applications De Recherche Scientifique
Medicinal Chemistry: Antitumor Activity
This compound has been studied for its potential in medicinal chemistry, particularly in antitumor applications. Thiazole derivatives, like this compound, have shown cytotoxic activity against various human cancer cell lines . They are being explored for their ability to inhibit key pathways involved in cancer cell proliferation and survival, such as the Raf kinase, IGF-IR, and EGFR signaling pathways .
Pharmaceutical Testing: Reference Standards
In the pharmaceutical industry, compounds like 3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid are used as reference standards for drug testing . These standards are crucial for ensuring the accuracy and reliability of analytical methods used in the development and quality control of pharmaceutical products.
Agriculture: Antimicrobial Properties
Research has indicated that thiazole derivatives can exhibit significant antimicrobial properties . This makes them candidates for developing new agricultural chemicals that can protect crops from bacterial and fungal infections, potentially reducing the reliance on traditional pesticides.
Biotechnology: Enzyme Inhibition
In biotechnological research, thiazole compounds are investigated for their enzyme inhibitory properties . By modulating the activity of specific enzymes, they can be used to study biological pathways and may lead to the development of new biotechnological tools or treatments.
Material Science: Chemical Accelerators
The thiazole ring is a key structure in material science, where it serves as a parent material for various chemical compounds, including accelerators for chemical reactions . These accelerators can enhance the rate of polymerization processes, which is essential in the production of plastics and other synthetic materials.
Environmental Science: Eco-friendly Alternatives
Thiazole derivatives are being explored for their potential use in environmental science as eco-friendly alternatives to more harmful chemicals . Their diverse biological activities could lead to the development of new compounds that are less toxic to the environment and help in pollution control efforts.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-10(15)4-3-8-6-16-11-12-9(5-13(8)11)7-1-2-7/h5-7H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCDIAWXVKMIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=CSC3=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-2-chloro-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine](/img/structure/B1524777.png)











![1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/structure/B1524799.png)